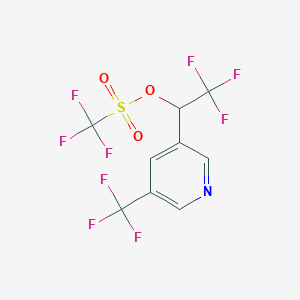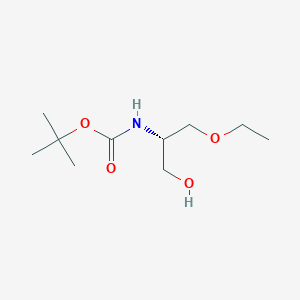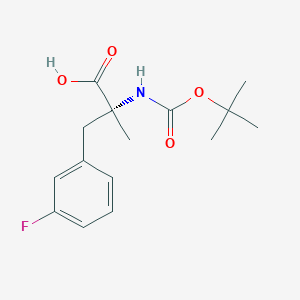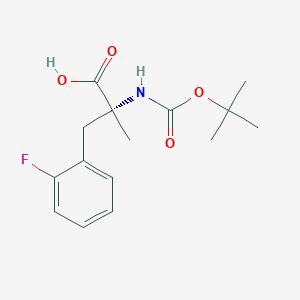
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid (3M2TFPBA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of 3-methoxy-2-(trifluoromethyl)pyridine and is often referred to as 3M2TFPBA or 3-MeTFPBA. 3M2TFPBA has been used in a variety of research applications, including synthesis, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in biochemistry, and as a chemical probe in molecular biology. 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has also been used in the synthesis of other boronic acid derivatives, such as 3-methoxy-2-(trifluoromethyl)pyridine-4-boronic ester.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and the substrate. This covalent bond is then broken by a nucleophilic attack from an appropriate nucleophile, such as a hydroxide or an amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid are not well understood. However, it has been shown to have some anti-inflammatory properties in cell culture studies. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments. For example, it is not very soluble in water and it can be difficult to control the reaction conditions when using this compound.
Direcciones Futuras
There are many potential future directions for research using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid. These include further exploration of its anti-inflammatory and anticancer properties, as well as its potential use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid could lead to the development of new and improved boronic acid derivatives. Finally, further research into the use of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in biochemistry and molecular biology could lead to the development of new and improved tools for laboratory experiments.
Métodos De Síntesis
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid can be synthesized by reacting 3-methoxy-2-(trifluoromethyl)pyridine with 4-boronic acid in the presence of a suitable catalyst. This reaction is typically carried out in a polar solvent such as methanol, acetonitrile, or dimethylformamide. The reaction is typically performed at room temperature and can be completed in less than one hour.
Propiedades
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHADOKNPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














